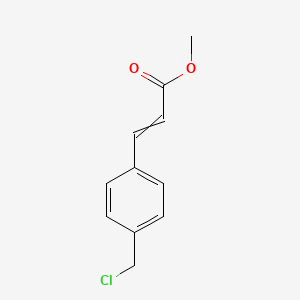

Methyl 4-(chloromethyl)cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(chloromethyl)cinnamate is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Methyl 4-(chloromethyl)cinnamate serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations, including:

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon double bonds, which is crucial for synthesizing more complex organic molecules.

- Formation of Pharmacologically Active Compounds : It is used to synthesize derivatives that exhibit biological activity, particularly in antimicrobial and anticancer research.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of this compound and its derivatives:

- Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been determined to assess their effectiveness.

- Anticancer Properties : Research indicates that derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanisms of action are under investigation but may involve interference with cell cycle progression.

Table 2: Biological Activities of Derivatives

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.5 | |

| Antibacterial | Escherichia coli | 3.0 | |

| Anticancer | HeLa Cells | 5.0 |

Material Science

In addition to its biological applications, this compound is explored in material science:

- Polymer Chemistry : It can be utilized as a monomer for synthesizing polymers with specific properties, including enhanced thermal stability and mechanical strength.

- Coatings and Adhesives : Its reactivity can be exploited in formulating coatings and adhesives that require specific functional properties.

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound to evaluate their antimicrobial activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, particularly against resistant strains, suggesting potential for therapeutic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that specific derivatives derived from this compound could inhibit the proliferation of cancer cells. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl 3-[4-(chloromethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3 |

InChI Key |

POUZKYNWDFWZMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.